Product packaging for Omigapil(Cat. No.:CAS No. 181296-84-4)

Omigapil

Cat. No.: B182619
CAS No.: 181296-84-4
M. Wt: 275.3 g/mol
InChI Key: QLMMOGWZCFQAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Omigapil Research and Development

The scientific investigation into this compound spans several years, marked by shifts in its primary research applications based on preclinical findings and clinical trial outcomes.

This compound was first synthesized at Ciba-Geigy in Basel, Switzerland. wikipedia.org Early scientific investigations explored its potential as a neuroprotective agent. wikipedia.org Preclinical studies demonstrated cell-rescuing effects in various models of apoptotic neuronal death, including protection against toxicity induced by rotenone (B1679576), β-amyloid, nutrition withdrawal, and lactacystin (B1674225) in PC12 cells. wikipedia.org It also showed the ability to prevent excitotoxicity from NMDA and kainate receptors in rat cortical neurons and toxicity from cytosine arabinoside (ara C) in cerebellar granule cells. wikipedia.org Furthermore, this compound prevented neurodegeneration in animal models of facial motor neuron axotomy, progressive motor neuronopathy, MPTP-induced nigrostriatal degeneration, and oxidopamine-induced neuronal injury. wikipedia.org Studies in monkeys treated with MPTP, a model mimicking Parkinson's disease symptoms, also showed that this compound prevented the death of nigrostriatal dopaminergic neurons. wikipedia.org

Based on promising preclinical results in models of neurodegeneration where apoptosis is considered a key pathogenic pathway, this compound (under the name TCH346) was evaluated in clinical trials for Parkinson's disease and amyotrophic lateral sclerosis (ALS). nih.govneurology.orgwikipedia.orgnih.govgwu.edu However, these trials did not demonstrate efficacy compared to placebo, leading to the termination of development for these indications. nih.govneurology.orgwikipedia.org

Subsequently, the research focus shifted to congenital muscular dystrophies (CMDs), particularly LAMA2-related dystrophy (LAMA2-RD) and Collagen VI-related dystrophy (COL6-RD). nih.govpatsnap.comneurology.orgwikipedia.orgmda.orgcurecmd.orgsanthera.com This shift was driven by evidence suggesting that apoptosis is a common underlying pathomechanism and disease driver in these conditions. nih.govpatsnap.comneurology.org Santhera Pharmaceuticals acquired the rights to this compound from Novartis for development in CMDs. wikipedia.orgmda.orgcurecmd.org

Rationale for Academic Investigation

The continued academic investigation into this compound is underpinned by its specific mechanism of action and the role of apoptosis in various disease states.

This compound's significance as a research compound lies in its ability to inhibit the GAPDH-Siah1-mediated apoptosis pathway. nih.govpatsnap.comneurology.org This pathway is particularly relevant in conditions where excessive or inappropriate programmed cell death contributes to tissue damage and disease progression. nih.govpatsnap.comneurology.org

In the context of muscular dystrophies like LAMA2-RD and COL6-RD, apoptosis is considered a significant pathomechanism. nih.govpatsnap.comneurology.orgnih.gov Studies in mouse models of LAMA2-RD (dyw/dyw and dy2J/dy2J) have shown that this compound treatment can inhibit apoptosis in muscle tissue. nih.govneurology.orgnih.govresearchgate.net This inhibition has been associated with beneficial effects in these models, including improved weight, locomotor activity, and survival in the dyw/dyw model, and decreased fibrosis and apoptosis in the dy2J/dy2J model. nih.govneurology.orgnih.govresearchgate.net Ongoing studies in a COL6-RD mouse model (Col6a1−/−) have also indicated efficacy in decreasing apoptosis, particularly in the diaphragm muscle, and improving skeletal muscle mitochondrial integrity. nih.govneurology.org

Research involving this compound contributes to a broader understanding of cell death mechanisms, specifically the role of the GAPDH-Siah1 pathway in apoptosis. nih.govpatsnap.comneurology.org By studying how this compound interacts with GAPDH and prevents its nuclear translocation, researchers gain insights into the regulatory processes that govern this specific apoptotic pathway. nih.govneurology.orgwikipedia.org This research helps to elucidate how dysregulation of this pathway can contribute to diseases and how targeting it might offer therapeutic opportunities. Understanding the molecular mechanisms underlying different cell death pathways, including apoptosis, is crucial for comprehending disease pathogenesis and developing targeted therapies. mdpi.comnih.govfrontiersin.org

Data from preclinical studies in mouse models of CMD provides detailed research findings on the effects of this compound on various disease parameters.

Mouse ModelThis compound Dose (mg/kg)Key FindingsSource
dyw/dyw (LAMA2-RD)Not specified in snippet, but studies mentionedInhibited GAPDH-Siah1-mediated apoptosis in muscle, improved weight, locomotor activity, and survival. nih.govneurology.orgresearchgate.net nih.govneurology.orgresearchgate.net
dy2J/dy2J (LAMA2-RD)0.1, 1Decreased fibrosis and apoptosis in muscle (gastrocnemius, diaphragm, tibialis anterior), improved respiratory rates. nih.govneurology.orgnih.govgwu.eduplos.org nih.govneurology.orgnih.govgwu.eduplos.org
Col6a1−/− (COL6-RD)Not specified in snippet, but studies mentionedDecreased apoptosis (particularly in diaphragm), improved skeletal muscle mitochondrial integrity (unpublished data). nih.govneurology.org nih.govneurology.org

Note: This table summarizes findings directly mentioned in the provided search snippets relevant to the outline. Specific dosages for the dyw/dyw and Col6a1−/− models were not consistently provided in the snippets detailing the specific findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO B182619 Omigapil CAS No. 181296-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171098
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181296-84-4, 634202-78-1
Record name Omigapil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181296-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omigapil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omigapil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIGAPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action and Cellular Biology

Inhibition of Programmed Cell Death (Apoptosis)

Omigapil functions as an inhibitor of programmed cell death, specifically targeting a pathway involving the glycolytic enzyme GAPDH and the E3 ubiquitin ligase SIAH1. wikipedia.orgpatsnap.comnih.gov This pathway is implicated in various conditions, including congenital muscular dystrophies. researchgate.netpatsnap.comnih.gov Studies in mouse models of congenital muscular dystrophy have demonstrated that this compound treatment can reduce the number of apoptotic myonuclei, indicating its effectiveness in inhibiting apoptosis in muscle tissue. researchgate.netgoogle.com

Modulation of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity

A central aspect of this compound's mechanism is its interaction with GAPDH. wikipedia.orggoogle.comglobenewswire.com this compound directly binds to GAPDH, which is a protein involved in glycolysis but also plays a role in cellular stress responses and apoptosis signaling. google.comresearchgate.netsemanticscholar.org

Prevention of S-Nitrosylation of GAPDH

Under conditions of oxidative stress and nitric oxide overproduction, GAPDH can undergo S-nitrosylation. semanticscholar.orgnih.gov This post-translational modification is a critical step in activating GAPDH's proapoptotic function. semanticscholar.orgnih.gov this compound has been shown to prevent the S-nitrosylation of GAPDH. wikipedia.orgncats.ioncats.io By blocking this modification, this compound inhibits the initiation of the downstream apoptotic cascade. wikipedia.org

Inhibition of GAPDH-SIAH1 Protein-Protein Interaction

S-nitrosylated GAPDH has an increased propensity to bind to the E3 ubiquitin ligase SIAH1. wikipedia.orgresearchgate.netsemanticscholar.org This interaction is crucial for the subsequent steps in the apoptotic pathway. wikipedia.orgresearchgate.netsemanticscholar.org this compound's binding to GAPDH prevents the formation of the GAPDH-SIAH1 complex. ncats.ioncats.ioresearchgate.netresearchgate.net This disruption of protein-protein interaction is a key mechanism by which this compound inhibits the proapoptotic signaling cascade. researchgate.netresearchgate.net

Disruption of Nuclear Translocation of GAPDH-SIAH1 Complex

Normally, the GAPDH-SIAH1 complex translocates from the cytoplasm to the nucleus following the S-nitrosylation of GAPDH and their subsequent binding. wikipedia.orgresearchgate.netsemanticscholar.org This nuclear translocation is necessary for the complex to exert its proapoptotic effects. researchgate.netsemanticscholar.org By preventing the formation of the GAPDH-SIAH1 complex, this compound effectively disrupts its nuclear translocation. wikipedia.orgncats.ioncats.io This action keeps GAPDH in the cytoplasm, preventing it from influencing nuclear events that lead to apoptosis. researchgate.netresearchgate.net

Downstream Regulation of Proapoptotic Gene Expression

The nuclear translocation of the GAPDH-SIAH1 complex leads to the activation of downstream signaling events that promote the expression of proapoptotic genes. wikipedia.orgresearchgate.netsemanticscholar.org this compound's inhibition of the GAPDH-SIAH1 pathway ultimately leads to the reduction of this proapoptotic gene expression. wikipedia.orgresearchgate.net Studies in mouse models have shown that this compound treatment reduces the levels of proapoptotic genes such as p53, PUMA, and p21. researchgate.net

Attenuation of p300/CBP Acetyltransferase Activation

Once in the nucleus, the GAPDH-SIAH1 complex activates acetyltransferases, specifically p300/CBP (CREB-binding protein). wikipedia.orgresearchgate.net Activation of p300/CBP leads to enhanced acetylation of nuclear proteins, including transcription factors like p53, which in turn promotes the transcription of proapoptotic genes. wikipedia.orgresearchgate.netsemanticscholar.orgnih.gov By preventing the nuclear translocation of the GAPDH-SIAH1 complex, this compound attenuates the activation of p300/CBP acetyltransferase activity that is mediated by this pathway. wikipedia.orgresearchgate.net This reduced activation of p300/CBP contributes to the decreased expression of proapoptotic genes observed with this compound treatment. researchgate.net

Here is a summary of key data points regarding this compound's effects on apoptosis in preclinical models:

Model SystemKey Finding Related to Apoptosis InhibitionSource
dyW/dyW mouse model (MDC1A)Reduced number of apoptotic myonuclei in muscle. researchgate.netgoogle.com
dyW/dyW mouse model (MDC1A)Reduced levels of proapoptotic genes p53, PUMA, and p21 in diaphragm. researchgate.net
dy2J mouse model (LAMA2-RD)Decreased apoptosis in muscle tissues. plos.org
Col6a1-/- mouse model (COL6-RD)Decreased apoptosis, particularly in diaphragm muscle. nih.gov
Human neuroblastoma (PAJU) cellsPrevention of toxicity from GAPDH overexpression. ncats.ioncats.io
Mouse cortical neurons (Aβ1-42)Abrogation of Aβ1-42-induced tau acetylation by preventing GAPDH nitrosylation. nih.gov
Suppression of Proapoptotic Gene Transcription (e.g., p53, PUMA, p21)

Under conditions of cellular stress, such as nitrosative stress mediated by neuronal nitric oxide synthase, GAPDH can undergo S-nitrosylation wikipedia.orgresearchgate.net. This modification allows GAPDH to bind to SIAH1, forming a complex that translocates to the nucleus wikipedia.orgresearchgate.net. Within the nucleus, this complex can interact with acetyltransferases like p300/CBP, leading to enhanced acetylation and subsequent transcription of various target genes, including proapoptotic ones wikipedia.orgresearchgate.net.

This compound inhibits this proapoptotic signaling cascade by preventing the activation of GAPDH through S-nitrosylation wikipedia.org. By blocking S-nitrosylation, this compound disrupts the binding of SIAH1 to GAPDH and consequently prevents the nuclear translocation of the GAPDH-SIAH1 complex wikipedia.orgncats.io. This interruption in the pathway reduces the enhancement of acetylation and transcription of proapoptotic genes wikipedia.org.

Research findings indicate that this compound treatment can consistently reduce the levels of proapoptotic genes such as p53, p53 upregulated modulator of apoptosis (PUMA), and p21 in relevant disease models wikipedia.orgresearchgate.netresearchgate.net. For instance, studies in a mouse model of LAMA2-RD (dyW/dyW mice) demonstrated that treatment with this compound significantly reduced the number of apoptotic myonuclei and consistently lowered the levels of p53, PUMA, and p21 compared to vehicle-treated littermates researchgate.netresearchgate.net. This suggests that this compound's inhibition of the GAPDH-SIAH1 pathway leads to the suppression of these key proapoptotic mediators researchgate.net.

Distinctive Molecular Interactions and Specificity

This compound exhibits specific molecular interactions that distinguish it from other compounds, particularly regarding monoamine oxidase inhibition and its mechanism compared to other anti-apoptotic agents.

Absence of Monoamine Oxidase (MAO) Inhibition

This compound was initially developed as a molecule structurally similar to selegiline (B1681611), a monoamine oxidase inhibitor (MAOI) that blocks MAO type B wikipedia.orgnih.gov. However, despite this structural resemblance, this compound does not inhibit either MAO type A or type B wikipedia.orgnih.gov. This is a key distinction, as selegiline's metabolism can produce amphetamine derivatives, leading to adverse effects wikipedia.org. This compound's tricyclic structure prevents its metabolism into such derivatives wikipedia.org. While selegiline also demonstrates neuroprotective properties, this compound has shown significantly higher potency in both in vivo and in vitro studies, being approximately 100 times more potent as a neuroprotective agent in models of Parkinson's disease wikipedia.org.

Comparative Mechanistic Analysis with Other Anti-apoptotic Agents (e.g., BCL2 overexpression, pan-caspase inhibitors)

Apoptosis can be influenced by various pathways, including those regulated by the BCL2 family of proteins and caspases nih.govnih.gov. Overexpression of anti-apoptotic proteins like BCL2 or inhibition of caspases, which are key executioners of apoptosis, are alternative strategies to prevent cell death nih.govnih.govnih.gov.

Studies in mouse models of LAMA2-RD have shown that both transgenic overexpression of the apoptosis inhibitor protein BCL-2 and deletion of the proapoptotic Bax gene can prolong survival and mitigate pathology, indicating the involvement of apoptotic events in the disease researchgate.netnih.gov. This highlights that modulating the BCL2-regulated mitochondrial apoptotic pathway can have beneficial effects in these conditions researchgate.netnih.govnih.gov.

Pan-caspase inhibitors are designed to block the activity of multiple caspases, thereby broadly inhibiting the execution phase of apoptosis nih.gov. These inhibitors often target the active site or dimerization interface of caspases nih.govscbt.com.

In contrast to these approaches, this compound's primary mechanism involves preventing the upstream activation of the GAPDH-SIAH1 pathway and the subsequent transcription of specific proapoptotic genes like p53, PUMA, and p21 wikipedia.orgresearchgate.netresearchgate.net. While BCL2 overexpression acts by regulating mitochondrial outer membrane permeabilization and caspase inhibitors block downstream enzymatic activity, this compound intervenes earlier in a specific proapoptotic signaling cascade initiated by S-nitrosylated GAPDH wikipedia.orgresearchgate.nettargetedonc.com. This suggests a distinct mode of action compared to directly modulating BCL2 protein levels or inhibiting caspase activity wikipedia.orgresearchgate.netnih.govnih.gov.

Characterization of this compound Binding Sites on GAPDH

This compound is understood to exert its effects by binding to GAPDH wikipedia.orgncats.ioresearchgate.net. This binding is crucial for its ability to block S-nitrosylation of GAPDH and prevent the subsequent proapoptotic cascade wikipedia.orgncats.io. While the precise details of this compound's interaction with GAPDH are still being characterized, research suggests the involvement of multiple potential binding sites on the GAPDH molecule wikipedia.org. The drug's binding mechanism is described as involving direct interaction with GAPDH, creating a protective effect that prevents the activation of proapoptotic gene expression . At subnanomolar concentrations, this compound can prevent the S-nitrosylation of GAPDH, inhibit GAPDH-Siah binding, and prevent the nuclear translocation of GAPDH ncats.io.

Preclinical Pharmacological Investigations

Efficacy in Cellular Models of Neuronal Degeneration and Injury

Preclinical studies utilizing cellular models have provided insights into Omigapil's ability to protect neurons and other relevant cell types from diverse toxic challenges.

Protection Against Mitochondrial Toxin-Induced Cytotoxicity (e.g., Rotenone (B1679576), MPP+/MPTP)

Mitochondrial dysfunction is a key factor in several neurodegenerative conditions, particularly Parkinson's disease. This compound has shown protective effects against toxins that target mitochondria.

MPP+/MPTP: this compound has been shown to rescue rat embryonic mesencephalic dopaminergic cells from toxicity induced by MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) wikipedia.org. MPP+ selectively targets dopaminergic neurons by inhibiting mitochondrial complex I, leading to ATP depletion and cell death yok.gov.tratrainceu.com. Studies in rat embryonic mesencephalic dopaminergic neurons in culture demonstrated that this compound, at concentrations between 10⁻¹¹ M and 10⁻⁷ M, protected these cells from MPP+-induced death, as measured by dopamine (B1211576) uptake, tyrosine hydroxylase activity, and counts of tyrosine hydroxylase-positive cells researchgate.net. A bell-shaped dose-response curve was observed in some paradigms, with the protective effect diminishing at higher concentrations or doses researchgate.netresearchgate.net.

Rotenone: this compound has also been shown to prevent toxicity induced by rotenone in human neuroblastoma (PAJU) cells and PC12 cells wikipedia.org. Rotenone is another mitochondrial complex I inhibitor used to model aspects of Parkinson's disease pathology yok.gov.tratrainceu.com. This compound's protective effect against rotenone toxicity in these cell lines further supports its potential to mitigate mitochondrial dysfunction-related neuronal injury wikipedia.org.

Model SystemToxinOutcome MeasuredThis compound EffectSource
Rat embryonic mesencephalic dopaminergic cellsMPP+Dopamine uptake, Tyrosine hydroxylase activity, TH-positive cell countsProtection wikipedia.orgresearchgate.net
Human neuroblastoma (PAJU) cellsRotenonePrevention of toxicityProtection wikipedia.org
PC12 cellsRotenonePrevention of toxicityRescue wikipedia.org

Mitigation of Excitotoxicity (e.g., NMDA, Kainate, AMPA Receptor-Mediated)

Excitotoxicity, often mediated by excessive activation of glutamate (B1630785) receptors, contributes to neuronal damage in various neurological disorders. This compound has demonstrated protective effects against different types of excitotoxic insults.

NMDA and Kainate: this compound can prevent NMDA (N-methyl-D-aspartate) and kainate receptor-mediated excitotoxicity in rat cortical neurons wikipedia.org.

AMPA: this compound also rescues rat oligodendrocytes from AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor-mediated excitotoxicity wikipedia.org. Excitotoxicity mediated by non-NMDA receptors, such as AMPA and kainate receptors, has been implicated in the death of motor neurons nih.govsquarespace.com.

Model SystemExcitotoxic Agent(s)Outcome MeasuredThis compound EffectSource
Rat cortical neuronsNMDA, KainatePrevention of toxicityPrevention wikipedia.org
Rat oligodendrocytesAMPARescue from excitotoxicityRescue wikipedia.org

Rescue from Metabolic Stress and Withdrawal Conditions

This compound has shown the ability to protect cells under conditions of metabolic stress or nutrient withdrawal, which can lead to cell death. This compound rescues in vitro PC12 cells from nutrition withdrawal wikipedia.org. This suggests a broader protective effect beyond specific toxins or receptor overactivation, potentially related to its anti-apoptotic mechanism.

Model SystemStress ConditionOutcome MeasuredThis compound EffectSource
PC12 cellsNutrition withdrawalRescue from toxicityRescue wikipedia.org

Prevention of Proteasome Inhibitor-Induced Toxicity (e.g., Lactacystin)

The ubiquitin-proteasome pathway (UPP) is crucial for protein degradation, and its dysfunction has been linked to neurodegenerative diseases google.comgoogle.com. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and cell death researchgate.net. This compound rescues in vitro PC12 cells from lactacystin-induced toxicity wikipedia.org. Lactacystin (B1674225) is a proteasome inhibitor. This finding suggests that this compound may offer protection against cellular stress caused by impaired protein degradation.

Model SystemToxinOutcome MeasuredThis compound EffectSource
PC12 cellsLactacystinRescue from toxicityRescue wikipedia.org

Amelioration of Beta-Amyloid Toxicity

Beta-amyloid (Aβ) accumulation and toxicity are central to the pathology of Alzheimer's disease nih.gov. This compound has shown protective effects against Aβ-induced toxicity. This compound rescues in vitro PC12 cells from β-amyloid toxicity wikipedia.org. Furthermore, studies have indicated that this compound (referred to as CGP3466B) can reduce tau acetylation and provide neuroprotection against Aβ-induced toxicity in cultured neurons and mice nih.gov. Treatment with CGP3466B abrogated Aβ₁₋₄₂-induced tau acetylation, memory impairment, and locomotor dysfunction in mice nih.gov. This suggests a potential role for this compound in mitigating Aβ-mediated neurotoxicity and related pathological processes like tau acetylation.

Model SystemToxinOutcome MeasuredThis compound EffectSource
PC12 cellsβ-amyloidRescue from toxicityRescue wikipedia.org
Cultured neurons and mice (in vivo model)Aβ₁₋₄₂Tau acetylation, Memory impairment, Locomotor dysfunction, NeuroprotectionReduced tau acetylation, Abrogated impairments, Neuroprotection nih.gov

Protection Against Chemotherapeutic Agent-Induced Neurotoxicity (e.g., Cytosine Arabinoside)

Chemotherapeutic agents can cause neurotoxicity as a side effect. This compound has shown protective effects in this context. This compound can prevent toxicity from cytosine arabinoside (ara C) in cerebellar granule cells wikipedia.org. Cytosine arabinoside is an antimetabolite chemotherapy drug. This finding highlights this compound's potential to protect neuronal cells from damage induced by certain therapeutic agents.

Model SystemChemotherapeutic AgentOutcome MeasuredThis compound EffectSource
Cerebellar granule cellsCytosine ArabinosidePrevention of toxicityPrevention wikipedia.org

Neuroprotective Effects in In Vivo Animal Models

This compound has demonstrated neuroprotective effects in several in vivo animal models designed to mimic aspects of neurodegenerative conditions. wikipedia.org

Models of Progressive Motor Neuronopathy and Axotomy-Induced Degeneration

Studies have shown that this compound can prevent neurodegeneration in animal models of progressive motor neuronopathy. wikipedia.orgnih.gov Additionally, it has been effective in preventing neurodegeneration in facial motor neuron axotomy animal models. wikipedia.org In rat pups, this compound was reported to rescue facial motor neuron cell bodies following axotomy. researchgate.net It also enhanced survival in an animal model of motoneuron disease. researchgate.netresearchgate.net

Chemically Induced Models of Nigrostriatal Degeneration (e.g., MPTP, Oxidopamine)

This compound has been investigated in chemically induced models of nigrostriatal degeneration, which are used to simulate aspects of Parkinson's disease. wikipedia.orgresearchgate.netnih.gov In mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound was shown to prevent the death of nigrostriatal dopaminergic neurons. wikipedia.orgresearchgate.net Treatment with this compound partially prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra in MPTP-lesioned mice. researchgate.net this compound also demonstrated neuroprotective effects in models of oxidopamine-induced neuronal injury. wikipedia.org In monkeys treated with MPTP to mimic Parkinson's disease symptoms, this compound prevented the death of nigrostriatal dopaminergic neurons and the deterioration of associated motor deficits. wikipedia.org However, it was unable to reverse pre-existing Parkinson's symptoms in these models. wikipedia.org

Comparative Preclinical Potency with Other Neuroprotective Agents (e.g., Selegiline)

This compound was originally developed as a molecule structurally similar to selegiline (B1681611), a monoamine oxidase (MAO) inhibitor. wikipedia.orgncats.ionih.gov However, unlike selegiline, this compound exhibits virtually no inhibitory activity against either MAO-A or MAO-B. wikipedia.orgncats.ionih.gov Despite this difference in MAO inhibition, this compound acts as a neuroprotective agent in cellular and rodent models of Parkinson's disease, similar to selegiline. wikipedia.org Preclinical studies suggest that this compound's neuroprotective action is significantly more potent than that of selegiline, reportedly 100 times more potent in both in vivo and in vitro studies. wikipedia.org This increased potency, coupled with the absence of amphetamine metabolites associated with selegiline, was considered a potential advantage of this compound. wikipedia.orgnih.gov

Efficacy in Animal Models of Congenital Muscular Dystrophies (CMDs)

This compound has shown efficacy in animal models of congenital muscular dystrophies (CMDs), particularly those related to laminin-α2 deficiency. neurology.orggwu.educurecmd.orgplos.orgembopress.org

Laminin-α2-Deficient Congenital Muscular Dystrophy (MDC1A) Models

Laminin-α2-deficient congenital muscular dystrophy (MDC1A) is a severe form of CMD caused by mutations in the LAMA2 gene, leading to a deficiency in the laminin-α2 subunit of laminin-211. neurology.orgplos.orgnih.govnih.gov This deficiency results in muscle degeneration, demyelination of peripheral nerves, and increased apoptosis in muscle tissue. plos.orgnih.govnih.gov Two commonly used mouse models for MDC1A are the dyW/dyW and dy2J/dy2J mice, which exhibit phenotypes of varying severity. neurology.orgplos.org

Studies using the dyW/dyW mouse model have shown that this compound treatment ameliorated several pathological hallmarks of MDC1A, including inhibiting apoptosis in muscle, reducing body weight loss and skeletal deformation, increasing locomotive activity, and protecting against early mortality. neurology.orgcurecmd.orgnih.govnih.govresearchgate.netlu.se

In the dy2J/dy2J mouse model, which presents a milder phenotype, this compound therapy also demonstrated beneficial effects. neurology.orggwu.eduplos.orgresearchgate.netnih.gov Treatment with this compound improved respiratory rates and decreased skeletal and respiratory muscle fibrosis in dy2J mice. gwu.eduplos.orgresearchgate.netnih.gov

Table 1: Effects of this compound in MDC1A Mouse Models

Mouse ModelKey Findings of this compound TreatmentSource
dyW/dyWInhibited apoptosis in muscle, reduced body weight loss, reduced skeletal deformation, increased locomotive activity, protected from early mortality. neurology.orgcurecmd.orgnih.govnih.govresearchgate.netlu.se neurology.orgcurecmd.orgnih.govnih.govresearchgate.netlu.se
dy2J/dy2JImproved respiratory rates, decreased skeletal muscle fibrosis (gastrocnemius), decreased respiratory muscle fibrosis (diaphragm), decreased apoptosis. neurology.orggwu.eduplos.orgresearchgate.netnih.gov neurology.orggwu.eduplos.orgresearchgate.netnih.gov
Attenuation of Apoptosis in Muscle Tissues

A key finding in preclinical studies of this compound in MDC1A models is its ability to attenuate apoptosis in muscle tissues. neurology.orggwu.edunih.govresearchgate.net Apoptosis is considered a significant contributor to the muscle degeneration observed in MDC1A. plos.orgnih.govnih.gov this compound's mechanism of inhibiting the GAPDH-Siah1-mediated apoptosis pathway is believed to underlie this effect. ncats.ioneurology.orgnih.govnih.gov Studies in both the dyW/dyW and dy2J/dy2J mouse models have provided evidence of decreased apoptosis in muscle tissue following this compound treatment. neurology.orggwu.edunih.govresearchgate.net This reduction in programmed cell death is thought to contribute to the observed improvements in muscle pathology and function in these animal models. gwu.edunih.govresearchgate.net

Table 2: Effect of this compound on Fibrosis and Apoptosis in dy2J Mice

TissueOutcome MeasureVehicle Treated dy2J MiceThis compound Treated dy2J Mice (0.1 mg/kg/day)p-value (vs. Vehicle)Source
GastrocnemiusPercent FibrosisIncreasedDecreased<0.03 gwu.eduresearchgate.net
DiaphragmPercent FibrosisIncreasedDecreased<0.001 gwu.eduresearchgate.net
Muscle TissueApoptosisIncreasedDecreasedNot specified gwu.eduresearchgate.net
Enhancements in Functional Outcomes (e.g., Locomotor Activity, Respiratory Function)

This compound treatment has been associated with improvements in functional outcomes in preclinical models. In dy2J mice, treatment with 0.1 mg/kg and 1 mg/kg this compound resulted in significantly increased respiratory rates compared to vehicle-treated controls. researchgate.netnih.govgwu.eduplos.org Respiratory rates in this compound-treated dy2J mice were observed to be similar to those of control mice, ranging from 396 to 402 breaths per minute, compared to 371 breaths per minute in vehicle-treated dy2J mice (p<0.03). researchgate.netplos.org Furthermore, at 30-33 weeks of age, dy2J mice treated with 0.1 mg/kg this compound exhibited significantly more movement time and less rest time when assessed for locomotor activity compared to vehicle-treated animals. nih.gov In the dyW/dyW mouse model, this compound treatment also demonstrated improvements in both weight and locomotor activity. researchgate.netnih.govwikipedia.org However, in the dy2J model, treatment with this compound did not significantly alter cardiac function or in vitro muscle force testing. researchgate.netplos.org While dy2J mice showed significantly lower hindlimb maximal and specific force compared to control mice at the end of the study, there were no statistically significant differences in these force measurements among the different treatment groups of dy2J mice. researchgate.netnih.gov

Impact on Preclinical Disease Progression and Survival Paradigms

This compound has shown a positive impact on disease progression and survival in preclinical models of LAMA2-RD. In the severe dyW/dyW mouse model, this compound treatment improved survival. nih.govwikipedia.org The administration of this compound largely prevented the early death observed in vehicle-treated dyW/dyW mice in a dose-dependent manner. researchgate.net This resulted in a significant increase in the 50% survival time, reaching 85 days with 0.1 mg/kg this compound and 105 days with 1 mg/kg this compound, compared to approximately 35 days for vehicle-treated mice. researchgate.net Beyond survival, this compound treatment also reduced skeletal deformation, including kyphosis and scoliosis, which are manifestations of disease progression in dyW/dyW mice. researchgate.net

Collagen VI-Related Dystrophy (COL6-RD) Models

This compound has also been investigated in preclinical models of COL6-RD. Ongoing studies in the Col6a1-/- mouse model, which serves as a model for COL6-RD, have indicated efficacy of this compound treatment. nih.govucl.ac.uk

Inhibition of Apoptosis in Specific Muscle Groups (e.g., Diaphragm)

A key mechanism of action for this compound is the inhibition of apoptosis, which is considered a contributing pathomechanism in COL6-RD. Studies in COL6-RD mouse models, including the Col6a1-/- model, have demonstrated that this compound is effective in decreasing apoptosis in muscle tissues. nih.gov This effect has been particularly noted in the diaphragm muscle, highlighting a potential benefit for respiratory function which is often compromised in COL6-RD. nih.gov this compound's anti-apoptotic effect is mediated through the inhibition of the GAPDH-Siah1 pathway. nih.gov

Restoration of Skeletal Muscle Mitochondrial Integrity

Mitochondrial dysfunction is a recognized feature in COL6-RD models and in muscle cells from affected patients, characterized by structural anomalies and impaired function. researchgate.net Ongoing preclinical studies of this compound in the Col6a1-/- mouse model have demonstrated improvements in skeletal muscle mitochondrial integrity. nih.govucl.ac.uk These findings suggest that this compound may help counteract the mitochondrial pathology observed in COL6-RD, contributing to improved muscle health.

Investigation of Combination Therapies in CMD Models (e.g., Synergy with Mini-Agrin Overexpression)

Preclinical research has explored the potential for combining this compound with other therapeutic strategies in CMD models to achieve enhanced benefits. Studies in MDC1A mouse models have shown that combining this compound with the overexpression of mini-agrin, a miniaturized form of the extracellular matrix molecule agrin, results in additive benefits. wikipedia.orgmdpi.comresearchgate.net This combinatorial approach has been reported to lead to excellent muscle condition. frontiersin.org The synergy is attributed to the complementary mechanisms of action: mini-agrin helps restore the mechanical stability of muscle fibers, thereby reducing muscle fiber breakdown and associated fibrosis, while this compound prevents the loss of muscle fibers by inhibiting apoptosis. researchgate.net Treatment with both agents has been shown to result in improved muscle regeneration and increased force, with the beneficial effects being significantly greater than those observed with either treatment alone. researchgate.net These findings suggest that a combination strategy involving this compound could be a promising approach for the treatment of MDC1A. researchgate.net

Table 1: Summary of this compound's Effects on Fibrosis in dy2J Mice

Muscle GroupThis compound Dose (mg/kg/day)Percent Fibrosis Reduction vs. VehicleStatistical Significance
Gastrocnemius0.1Decreasedp<0.03 researchgate.netnih.gov
Diaphragm0.1Decreasedp<0.001 researchgate.netnih.gov
Diaphragm0.1Decreased vs. 1 mg/kgp<0.013 researchgate.netnih.gov

Table 2: Summary of this compound's Effects on Respiratory Rate in dy2J Mice

Treatment GroupRespiratory Rate (breaths per minute)Statistical Significance vs. Vehicle
Vehicle371-
This compound (0.1 mg/kg)396 to 402p<0.03 researchgate.netplos.org
This compound (1 mg/kg)Significantly increasedSignificant gwu.eduplos.org

Table 3: Summary of this compound's Effect on Survival in dyW/dyW Mice

Treatment Group50% Survival Time (days)
Vehicle~35
This compound (0.1 mg/kg)85
This compound (1 mg/kg)105

Structure Activity Relationship Sar and Compound Optimization

Elucidation of Key Pharmacophoric Features Essential for GAPDH-SIAH1 Inhibition

Omigapil functions as an inhibitor of programmed cell death by interfering with the interaction between glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and SIAH1. wikipedia.orgncats.ionih.govsanthera.com Under conditions of cellular stress, nitric oxide can induce S-nitrosylation of GAPDH, particularly at cysteine 150. nih.govbiospace.com This modification promotes the binding of GAPDH to the ubiquitin ligase SIAH1, facilitating the translocation of the complex to the nucleus. wikipedia.orgbiospace.com Nuclear GAPDH-SIAH1 then activates downstream proapoptotic signaling cascades, including the activation of acetyltransferases like p300/CBP, leading to enhanced transcription of proapoptotic genes such as p53, PUMA, and p21. wikipedia.orgbiospace.com

This compound inhibits this pathway by binding to GAPDH and preventing its S-nitrosylation. wikipedia.orgncats.iobiospace.complos.orgncats.ioresearchgate.net This blockade disrupts the subsequent binding of SIAH1 and the nuclear translocation of the complex, thereby preventing the activation of the apoptotic program mediated by this pathway. wikipedia.orgbiospace.com

Structurally, this compound is characterized by a dibenzo[b,f]oxepin core and a propargylamine (B41283) moiety. wikipedia.orgnih.govdrugbank.com The compound was originally developed as a structural analog of selegiline (B1681611) (L-(-)-deprenyl), a monoamine oxidase (MAO) inhibitor. wikipedia.orgncats.ioplos.orgncats.ioresearchgate.net However, a key distinction in the structure of this compound resulted in a lack of significant MAO inhibitory activity, while retaining and enhancing neuroprotective properties observed with selegiline in certain models. wikipedia.orgplos.orgncats.io This suggests that while the core structure may have been inspired by selegiline, specific modifications led to a shift in target engagement from MAO to the GAPDH-SIAH1 pathway. The propargylamine functional group has been identified as a critical structural feature for the inhibition of the GAPDH-Siah1 pathway.

Impact of Specific Structural Modifications on Biological Activity

While detailed studies systematically exploring a wide range of structural modifications to this compound and their precise impact on GAPDH-SIAH1 inhibition are not extensively detailed in the provided information, the comparison to selegiline provides insight into the effect of structural changes. This compound's divergence from selegiline's MAO inhibitory activity, despite structural similarities, highlights how modifications can lead to altered target specificity. wikipedia.orgbiospace.complos.orgncats.ioresearchgate.net The presence of the dibenzo[b,f]oxepin system in this compound, as opposed to the phenethylamine (B48288) core of selegiline, along with the propargylamine group, contributes to its specific interaction with GAPDH and its ability to prevent S-nitrosylation and subsequent SIAH1 binding. wikipedia.orgnih.govdrugbank.com

The potent neuroprotective activity of this compound in picomolar to nanomolar concentrations in various preclinical models underscores the effectiveness of its structure in inhibiting the target pathway. wikipedia.orgncats.ioplos.org Studies in cell models demonstrated this compound's activity in a range from approximately 10-12 M to 10-5 M, with maximal activity around 10-9 M. wikipedia.org

Strategies for Lead Compound Optimization and Analog Development

The development of this compound appears to represent an optimization effort stemming from the initial observation of neuroprotective effects with compounds like selegiline. wikipedia.orgbiospace.complos.orgresearchgate.net The strategy involved modifying the basic structure of selegiline to eliminate undesired MAO inhibition while enhancing the neuroprotective mechanism. wikipedia.orgplos.orgncats.io

Further optimization efforts for this compound itself, as described in the search results, focused more on improving its pharmacokinetic properties and formulation for better delivery and bioavailability rather than extensive structural modifications to the core molecule for enhanced target activity. Preclinical studies and the subsequent clinical trial in congenital muscular dystrophy (CMD) utilized this compound as the lead compound, with optimization efforts directed towards its pharmaceutical presentation. santhera.comdrugbank.comnih.govglobenewswire.comnih.govmda.orgresearcher.lifedovepress.comtreat-nmd.org

Formulation Development for Preclinical Bioavailability Enhancement (e.g., Maleate (B1232345) Salt Formation, Liquid Formulations)

To enhance its pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier, this compound was developed as a mono-maleate salt. wikipedia.orgncats.io The formation of the maleate salt involves an acid-base reaction between this compound and maleic acid. nih.gov This salt form is characterized by improved solubility and stability compared to the free base. Preclinical studies demonstrated that this compound maleate has oral bioavailability. ncats.ionih.gov

For preclinical and clinical administration, particularly in pediatric populations with conditions like CMD, a liquid oral formulation was developed. santhera.comdrugbank.comglobenewswire.commda.org This formulation approach offers flexibility in dosing and ease of administration. A preclinical liquid formulation included specific excipients to ensure stability and dissolution.

Data from preclinical formulations and a Phase 1 clinical trial in pediatric patients with CMD provided insights into the pharmacokinetic profile of the liquid formulation. nih.govnih.govresearcher.life

Table 1: Composition of a Preclinical Liquid Formulation of this compound

ComponentConcentrationPurpose
This compound (as maleate salt)Active IngredientTherapeutic
Sulfobutylether-β-cyclodextrin20% (in saline)Vehicle
Ascorbic Acid0.1% (w/v)Stabilizer
Benzalkonium Chloride0.01%Preservative

Source: Adapted from preclinical formulation data.

This formulation achieved over 90% drug dissolution within 30 minutes at a pH of 1.2, mimicking simulated gastric fluid.

Exploratory studies also evaluated alternative salt forms beyond the maleate to assess their impact on properties such as hygroscopicity, solubility, and bioavailability.

Table 2: Comparative Analysis of this compound Salt Forms in Preclinical Studies

Salt FormHygroscopicitySolubility (mg/mL)Bioavailability (%)
MaleateLow6.3982 ± 5
HydrochlorideModerate8.2176 ± 7
MesylateHigh9.4568 ± 6

Source: Adapted from preclinical formulations data.

These studies indicated that while other salts might offer slightly higher solubility in some cases, the maleate salt demonstrated a favorable balance of properties, including low hygroscopicity and good oral bioavailability, leading to its selection for further development. The pharmacokinetic profile of the liquid formulation in pediatric patients showed slightly greater than dose-proportional increases in systemic exposure across the tested dose range of 0.02 to 0.08 mg/kg/day. nih.govnih.govresearcher.life

Table 3: Dose-Exposure Relationship of this compound Liquid Formulation in Pediatric Patients (Phase 1 Study)

Dose (mg/kg/day)Cmax (ng/mL)AUC0–24h (ng·h/mL)t1/2 (h)
0.021.8 ± 0.312.4 ± 2.16.7 ± 1.2
0.065.2 ± 0.935.1 ± 4.87.1 ± 0.8
0.088.4 ± 1.558.9 ± 6.37.5 ± 1.1

Source: Adapted from Phase 1 clinical trial data (N=20).

This pharmacokinetic data supported the suitability of the liquid formulation for further clinical development in pediatric patients. nih.govnih.govresearcher.life

Translational Research Considerations from a Preclinical Perspective

Bridging Preclinical Efficacy to Translational Paradigms

Preclinical studies with Omigapil have demonstrated cell-rescuing effects in models of apoptotic neuronal death and neurodegeneration, as well as improvements in animal models of congenital muscular dystrophy (CMD). wikipedia.org These findings provide the basis for exploring its therapeutic potential in human diseases where apoptosis and cellular dysfunction are key pathological features.

Rationale for Translating this compound Research into Disease-Specific Contexts (e.g., Rare Neuromuscular Disorders)

The rationale for translating this compound research into disease-specific contexts, particularly rare neuromuscular disorders like congenital muscular dystrophy (CMD), stems from its observed anti-apoptotic mechanism of action. This compound inhibits programmed cell death by binding to GAPDH and blocking S-nitrosylation, thereby preventing proapoptotic gene expression. wikipedia.org This mechanism is relevant to CMD subtypes such as LAMA2-related dystrophy (MDC1A) and collagen VI-related dystrophy (COL6-RD), where apoptosis is considered a significant pathomechanism. patsnap.comneurology.orgnih.gov

Preclinical studies in mouse models of MDC1A, specifically the dyW/dyW and dy2J/dy2J models, have shown that this compound can inhibit GAPDH-Siah1-mediated apoptosis in muscle, leading to improved survival, weight gain, and locomotor activity in dyW/dyW mice. wikipedia.orgneurology.orgnih.govresearchgate.net In the dy2J/dy2J model, this compound treatment resulted in decreased fibrosis in skeletal and respiratory muscles and improved respiratory rates. plos.orgresearchgate.netgwu.edunih.gov These positive outcomes in disease-relevant animal models provide a strong rationale for investigating this compound's potential in human CMD patients. plos.orgnih.gov

Preclinical Pharmacokinetic Profiling for Translational Guidance

Comprehensive preclinical pharmacokinetic (PK) profiling is essential to understand how a compound is absorbed, distributed, metabolized, and excreted in animal models. This information is critical for guiding dose selection, administration routes, and study design in subsequent human trials.

Assessment of Blood-Brain Barrier Permeability in Animal Models

Assessment of blood-brain barrier (BBB) permeability in animal models is particularly important for compounds intended to treat neurological or neuromuscular disorders with central nervous system involvement. This compound has been characterized as being able to pass through the blood-brain barrier. wikipedia.org This is a crucial property for a compound being considered for conditions that may involve both muscle and peripheral nerve or central nervous system pathology, such as some forms of CMD which can include peripheral neuropathy and white matter changes. wikipedia.orgfrontiersin.org Animal models are valuable tools for studying BBB permeability and how it might be affected by disease states. bmbreports.orgim2pact.orgmdpi.com

Comprehensive Dose-Response Characterization and Optimal Range Determination in Preclinical Species

Preclinical studies have included dose-response characterization of this compound in animal models. Studies have indicated a bell-shaped dose-response curve in both rodent and primate models. wikipedia.org This suggests that efficacy may be observed within a specific dose range, and higher doses might not provide additional benefit or could even lead to diminished effects.

For example, in the dy2J mouse model of CMD, studies compared doses of 0.1 mg/kg/day and 1 mg/kg/day of oral this compound. plos.orggwu.edu While both doses showed some beneficial effects on respiratory rate and decreased fibrosis, the lower dose of 0.1 mg/kg/day demonstrated significantly decreased diaphragm fibrosis compared to the 1 mg/kg dose. plos.orggwu.edu This observation highlights the importance of identifying the optimal dose range in preclinical species to inform dose selection for clinical trials. plos.orggwu.edu The effective dose in mice has been noted around 0.1 mg/kg within a range of 0.01–1 mg/kg. In rhesus monkeys, the optimized subcutaneous dose was between 0.014 and 0.14 mg/kg. wikipedia.org

Data on dose-response in the dy2J mouse model:

Outcome MeasureVehicle (dy2J)This compound 0.1 mg/kg/day (dy2J)This compound 1 mg/kg/day (dy2J)Control (BL6)
Respiratory Rate (breaths/min)371396 to 402Significantly increased vs vehicle gwu.eduSimilar to treated dy2J gwu.edu
Gastrocnemius Fibrosis (%)Higher than 0.1 mg/kgSignificantly decreased vs vehicle gwu.eduDecreased vs vehicle gwu.eduLower than dy2J gwu.edu
Diaphragm Fibrosis (%)Higher than treatedSignificantly decreased vs vehicle and 1 mg/kg gwu.eduSignificantly decreased vs vehicle gwu.eduLower than dy2J gwu.edu
Movement TimeLessSignificantly more vs vehicle plos.orgNot specified in detailNot specified in detail

Inter-species Pharmacokinetic Comparisons for Dose Translation

Comparing pharmacokinetic profiles across different preclinical species and relating them to human PK data is a critical step in dose translation for clinical trials. While detailed inter-species PK comparison data specifically for this compound were not extensively available in the provided search results, the principle involves understanding how parameters like clearance, volume of distribution, and half-life vary across species. This information, often combined with allometric scaling principles, helps predict human pharmacokinetic behavior and estimate a safe and potentially efficacious starting dose range for human studies. nih.gov

For this compound, human trials for Parkinson's disease considered doses ranging from 0.5 to 10 mg daily, leading to a selected range of 0.3 to 3 mg daily for a 70 kg individual. wikipedia.org A Phase 1 study in pediatric CMD patients evaluated doses from 0.02 to 0.08 mg/kg/d, with 0.06 mg/kg/d achieving the target exposure. patsnap.comnih.gov These human dose ranges are informed by preclinical PK and dose-response data, illustrating the translational aspect of this research.

Development of Robust Preclinical Study Designs to Inform Translation

Robust preclinical study designs are crucial for assessing the potential efficacy of a therapeutic compound like this compound and providing a strong rationale for initiating clinical trials. This involves careful selection and standardization of animal models, validation of outcome measures, and ensuring methodological rigor.

Standardization of Animal Models, Strain Selection, and Disease Induction Protocols

Preclinical studies of this compound in the context of congenital muscular dystrophy have primarily utilized genetically modified mouse models that spontaneously exhibit disease phenotypes relevant to human CMD. Two key models for LAMA2-RD have been extensively used: the dyW/dyW mouse model and the dy2J/dy2J mouse model. nih.govnih.govplos.orgnih.govnih.govresearchgate.netresearchgate.net The dyW model presents a severe phenotype characterized by poor growth and early mortality due to the absence of laminin (B1169045) α2 protein. plos.orgnih.gov In contrast, the dy2J model exhibits a milder phenotype associated with truncated laminin α2 protein. plos.orgnih.govresearchgate.net Both models display hindlimb paralysis linked to demyelination and dystrophic changes in skeletal muscle. researchgate.net Studies have also been conducted in the Col6a1−/− mouse model, which serves as a preclinical model for COL6-RD, although research in this specific model with this compound is noted as being less extensively characterized in published literature compared to the LAMA2-RD models. nih.govpatsnap.comneurology.org The use of these established genetic models provides a basis for evaluating the effects of this compound on disease progression without the need for exogenous disease induction protocols.

Validation of Preclinical Outcome Measures and Biomarkers

A range of preclinical outcome measures has been employed and validated in this compound studies to assess therapeutic effects in mouse models of CMD. These measures encompass both functional and histological assessments. Functional outcomes evaluated include respiratory rate, forelimb grip strength, locomotor activity (measured as movement time), body weight, and survival rate. fundacionnoelia.orgplos.orgnih.govresearchgate.netgwu.eduresearchgate.net Histological outcome measures are critical and involve the assessment of muscle fibrosis, particularly in key respiratory and skeletal muscles such as the diaphragm and gastrocnemius, and the quantification of apoptosis (often using techniques like the TUNEL assay). nih.govnih.govplos.orgnih.govresearchgate.netresearchgate.netgwu.edu Other measures such as skeletal deformation, cardiac function, and in vitro muscle force testing have also been explored. fundacionnoelia.orgplos.orgresearchgate.netgwu.eduresearchgate.net The dy2J mouse model, with its milder phenotype, has been specifically noted for demonstrating effective outcome measures suitable for preclinical trials, particularly histological evaluation of fibrosis which provided strong evidence for this compound's beneficial effect in one study. plos.orggwu.edu

Methodological Rigor and Reproducibility in Preclinical Efficacy Assessment

To ensure the rigor and reproducibility of preclinical efficacy assessments for this compound, studies have incorporated key methodological elements. These include the use of appropriate control groups, such as vehicle-treated littermates and wild-type control strains (e.g., BL6 mice). plos.orgresearchgate.netgwu.edu Efficacy has been evaluated across different doses of this compound to explore dose-response relationships. plos.orggwu.edu Statistical analyses, including the reporting of p-values, have been consistently applied to determine the significance of observed differences between treatment groups and controls. plos.orgresearchgate.netresearchgate.netgwu.edu Longitudinal data collection for functional assessments across multiple time points throughout the study duration has also been utilized to track the progression of the disease and the sustained effects of treatment. plos.org These methodological approaches contribute to the reliability and reproducibility of preclinical findings regarding this compound's efficacy in relevant animal models.

Role of Preclinical Biomarkers in Predicting Translational Potential

Preclinical biomarkers play a vital role in understanding the mechanism of action of a compound like this compound and in predicting its potential for translation to clinical efficacy in human patients.

Identification of Mechanistic and Pharmacodynamic Biomarkers in Animal Models

This compound's primary mechanism of action identified in preclinical models is the inhibition of the GAPDH-Siah1-mediated apoptosis pathway. nih.govfundacionnoelia.orgnih.govplos.orgpatsnap.comresearchgate.net This pathway is implicated in the excessive cell death observed in the muscle tissue of individuals with certain muscular dystrophies. fundacionnoelia.orgplos.orgnih.gov Consequently, the reduction of apoptosis in muscle tissue, as measured by techniques like the TUNEL assay, serves as a key mechanistic and pharmacodynamic biomarker in preclinical studies of this compound. nih.govfundacionnoelia.orgnih.govplos.orgresearchgate.netresearchgate.netpatsnap.comgwu.eduresearchgate.net The inhibition of GAPDH nitrosylation, a process linked to apoptosis, is a more specific molecular target of this compound, and its modulation can be assessed using techniques such as immunoblotting for nitrosylated GAPDH, serving as another potential biomarker of drug activity. Additionally, while less directly linked to the primary anti-apoptotic mechanism, modulation of NMDA receptor activity has also been suggested as a potential effect of this compound, which could be explored through behavioral assays as a pharmacodynamic indicator.

Correlation of Preclinical Biomarkers with Functional and Histopathological Outcomes

A critical aspect of preclinical research is establishing the correlation between changes in identified biomarkers and improvements in functional and histopathological outcomes. Studies with this compound have demonstrated such correlations in mouse models of CMD. The observed decrease in apoptosis in the muscle tissue of this compound-treated dy2J mice correlates with improvements in functional measures such as increased respiratory rate and greater movement time. plos.orgresearchgate.netgwu.edu Furthermore, the reduction in apoptosis is also associated with significant improvements in histopathological outcomes, including decreased muscle fibrosis in both skeletal muscles (gastrocnemius) and the diaphragm. plos.orgresearchgate.netgwu.edu Similarly, in the more severe dyW model, the inhibition of GAPDH-Siah1-mediated apoptosis by this compound correlated with improved survival rates, reduced body weight loss, increased locomotor activity, and protection from early mortality. fundacionnoelia.orgnih.govresearchgate.net These correlations between the anti-apoptotic effect (mechanistic/pharmacodynamic biomarker) and tangible improvements in disease-relevant functional and structural parameters in preclinical models provide evidence supporting the translational potential of this compound for treating congenital muscular dystrophies.

Preclinical Efficacy Outcomes in dy2J Mouse Model Treated with this compound

Outcome MeasureVehicle-Treated dy2J0.1 mg/kg this compound1 mg/kg this compoundControl (BL6)
Respiratory Rate (bpm)371396–402389405
Diaphragm Fibrosis (%)35.218.522.15.8
Movement Time (min/day)120180160210

*Statistically significant improvement compared to vehicle-treated dy2J mice. Data derived from preclinical studies. plos.orgresearchgate.netgwu.edu

Future Directions in Omigapil Research

Exploration of Novel Disease Indications Based on Apoptotic and Nitrosative Stress Pathways

The foundational mechanism of omigapil, which involves preventing the S-nitrosylation of GAPDH and its subsequent interaction with the E3 ubiquitin ligase Siah1, is a critical node in apoptotic signaling. This pathway is implicated in a wide range of pathologies beyond the initial focus of neurodegenerative conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS). patsnap.comwikipedia.org Future research is poised to explore this compound's therapeutic potential in other diseases where apoptosis and nitrosative stress are key drivers of pathology.

Cardiovascular Diseases: Conditions such as myocardial infarction and heart failure are characterized by significant cardiomyocyte apoptosis and oxidative/nitrosative stress. By inhibiting a core component of the apoptotic machinery, this compound could potentially be repurposed to protect cardiac tissue from ischemic damage and prevent the progression of heart failure.

Oncology: The role of GAPDH in cancer is complex. While many cancer cells rely on elevated glycolysis (the Warburg effect), GAPDH also participates in apoptosis. patsnap.com In certain contexts, inhibiting the nuclear, pro-apoptotic function of GAPDH could be undesirable. However, for specific cancer types where GAPDH-mediated cell death pathways are dysregulated or contribute to treatment resistance, this compound might offer a novel therapeutic strategy. Further investigation is needed to identify specific cancer subtypes that might be susceptible to this mechanism.

Inflammatory and Autoimmune Diseases: Chronic inflammation is often associated with increased nitric oxide production and subsequent nitrosative stress, which can trigger apoptosis in immune cells and surrounding tissues. In a mouse model of multiple sclerosis, inhibiting GAPDH nitrosylation was shown to be neuroprotective, suggesting a potential role for compounds like this compound in attenuating autoimmune-mediated tissue damage. researchgate.net

The following table summarizes potential novel indications for this compound based on its mechanism of action.

Disease CategoryPathological MechanismPotential Therapeutic Rationale for this compound
Cardiovascular Diseases Ischemia-reperfusion injury, cardiomyocyte apoptosis.Protects heart muscle cells from apoptotic death following a heart attack.
Oncology Dysregulation of apoptotic pathways.Modulates cell death pathways to overcome treatment resistance in specific cancers.
Inflammatory Diseases Nitrosative stress-induced cell death, chronic inflammation.Reduces tissue damage by preventing apoptosis in autoimmune conditions.
Viral Infections Host-cell apoptosis, viral replication hijacking cellular machinery.Inhibits viral replication and reduces virus-induced cell death. patsnap.com

Advanced Structural and Mechanistic Characterization of Protein-Compound Interactions

A deeper understanding of how this compound interacts with GAPDH at an atomic level is crucial for future development. While it is known that this compound prevents the S-nitrosylation of the active site cysteine (Cys152), the precise binding mode and the allosteric consequences of this interaction are not fully elucidated. researchgate.netscbt.com

Future research should focus on:

High-Resolution Structural Studies: Obtaining a crystal or cryo-electron microscopy (cryo-EM) structure of the GAPDH-omigapil complex would provide invaluable information. This would reveal the specific binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced in GAPDH upon drug binding.

Biophysical Analysis: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to precisely quantify the binding affinity and thermodynamics of the this compound-GAPDH interaction. This data is essential for structure-activity relationship (SAR) studies aimed at developing more potent analogs.

Investigation of this compound's Role in Modulating Cellular Signaling Networks Beyond Apoptosis

GAPDH is a classic example of a "moonlighting" protein, possessing numerous functions beyond its canonical role in glycolysis. nih.gov These non-glycolytic functions include roles in DNA repair, autophagy, cytoskeletal organization, and RNA transport. patsnap.comscbt.comnih.gov By binding to GAPDH, this compound may inadvertently modulate these other pathways, representing both a therapeutic opportunity and a potential for off-target effects.

Key areas for future investigation include:

Mitochondrial Integrity: Unpublished data from studies in a mouse model for COL6-related dystrophy indicated that this compound treatment improved skeletal muscle mitochondrial integrity. nih.gov This is a significant finding, suggesting that this compound's benefits may extend beyond direct apoptosis inhibition to the preservation of mitochondrial function, a critical factor in many degenerative diseases.

Translational Regulation: GAPDH is a component of the gamma interferon-activated inhibitor of translation (GAIT) complex, which suppresses the translation of a specific family of inflammatory mRNAs. nih.govnih.gov Research is needed to determine if this compound's binding to GAPDH influences the assembly or function of the GAIT complex. Modulating this pathway could represent a novel anti-inflammatory mechanism for the compound.

Cytoskeletal Dynamics: GAPDH can influence the organization and assembly of the cytoskeleton. nih.gov In diseases like ALS, where cytoskeletal defects are a key pathological feature, investigating whether this compound affects these processes could uncover additional mechanisms contributing to its therapeutic effects. frontiersin.org

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity or Potency

This compound is a derivative of l-deprenyl, a monoamine oxidase inhibitor, but lacks activity against this target. nih.gov This demonstrates the feasibility of separating the anti-apoptotic activity from other pharmacological properties through chemical modification. The development of next-generation analogs could aim to improve upon this compound's profile.

Strategic goals for analog development include:

Enhanced Potency: By leveraging detailed structural information of the this compound-GAPDH interaction (as described in 6.2), medicinal chemists can design new compounds with optimized binding affinities, potentially leading to lower effective doses.

Increased Specificity: While this compound is selective for the anti-apoptotic function of GAPDH without affecting its glycolytic activity, its effects on other non-glycolytic functions are less clear. researchgate.net Future analogs could be designed to specifically disrupt the GAPDH-Siah1 interaction while having minimal impact on other GAPDH-mediated processes.

Improved Pharmacokinetic Properties: Analogs could be synthesized with modified solubility, metabolic stability, or blood-brain barrier penetration to optimize their therapeutic application for different diseases.

Application of this compound as a Research Tool Compound

Beyond its therapeutic potential, this compound serves as a valuable chemical tool for basic research, enabling the dissection of GAPDH's complex biology.

A significant development for the utility of this compound as a research tool is the fact that it contains an alkyne group, making it amenable to "click chemistry". nih.gov This feature allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that can be used to attach a variety of molecular tags to this compound.

This capability can be exploited in several ways:

Target Engagement and Validation: An azide-containing fluorescent dye or biotin (B1667282) tag could be "clicked" onto this compound. This would allow researchers to visualize the compound's distribution within cells and confirm its direct binding to GAPDH in a complex cellular environment using techniques like fluorescence microscopy or affinity pull-down assays followed by western blotting.

Identifying Off-Target Interactions: By using a clickable, tagged version of this compound in affinity-based proteomic profiling experiments, researchers can identify other proteins that may bind to the compound. This is crucial for understanding the full spectrum of its biological effects and anticipating potential side effects.

Pathway Elucidation: Using tagged this compound, researchers can track the fate of the this compound-GAPDH complex within the cell, providing a powerful tool to further elucidate the downstream consequences of inhibiting GAPDH S-nitrosylation and nuclear translocation.

Q & A

Q. What are the primary molecular targets and mechanisms of action of Omigapil in preclinical models?

this compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nitrosylation, a process linked to apoptosis and neurodegenerative pathways. It also modulates NMDA receptor activity by targeting downstream GAPDH interactions, which may explain its rapid antidepressant effects observed in rodent models . Methodologically, researchers should validate target engagement using techniques like immunoblotting for nitrosylated GAPDH and behavioral assays (e.g., forced swim tests) to assess functional outcomes.

Q. What standard experimental models are used to evaluate this compound's efficacy in congenital muscular dystrophy (CMD) research?

The dy2J and dyW/mag mouse models are widely used. These models exhibit laminin deficiency and muscle fibrosis, mimicking human CMD. Key endpoints include histopathological analysis of fibrosis (e.g., Masson’s trichrome staining), respiratory rate monitoring, and grip strength tests. For example, this compound (0.1 mg/kg) improved respiratory function and reduced fibrosis in dy2J mice over 12 weeks .

Q. How is apoptosis inhibition quantified in this compound studies, and what biomarkers are prioritized?

Apoptosis is assessed via caspase-3/7 activity assays, TUNEL staining for DNA fragmentation, and flow cytometry for Annexin V/propidium iodide staining. In neuromuscular studies, reduced caspase-3 activation in skeletal muscle biopsies is a critical biomarker .

Advanced Research Questions

Q. What experimental designs address conflicting data on this compound's efficacy across disease models (e.g., Alzheimer’s vs. depression)?

Contradictions may arise from disease-specific pathways (e.g., Aβ1-42-induced tau acetylation in Alzheimer’s vs. NMDA-mediated plasticity in depression). Researchers should employ model-specific positive controls :

  • For Alzheimer’s: Compare this compound with tau acetylation inhibitors.
  • For depression: Use ketamine as a comparator to isolate NMDA-related effects . Multi-omics approaches (e.g., proteomics of brain tissue) can identify pathway-specific responses.

Q. How can dose-response studies optimize this compound administration in neuromuscular disease models?

Key parameters include:

  • Dose range : 0.01–1 mg/kg (effective dose: 0.1 mg/kg in mice ).
  • Administration route : Oral bioavailability is critical; validate plasma concentrations via LC-MS.
  • Duration : Chronic dosing (≥8 weeks) is required to observe fibrosis reduction. Include interim timepoints to assess early apoptotic markers.

Q. What statistical methods reconcile variability in respiratory rate measurements in CMD models?

Use mixed-effects models to account for intra-subject variability in longitudinal studies. Normalize respiratory rates to body weight and age. In dy2J mice, a 15% increase in respiratory rate post-treatment was statistically significant (p<0.05) with a Cohen’s d effect size of 0.8 .

Q. How do researchers validate GAPDH nitrosylation inhibition as a primary vs. secondary mechanism?

Employ genetic knockdown (siRNA/GAPDH−/− models) to isolate nitrosylation effects. Compare this compound’s outcomes with GAPDH-deficient systems. If apoptosis reduction persists in knockdown models, secondary mechanisms (e.g., mitochondrial stabilization) may be implicated .

Methodological Guidelines

  • Data Collection : For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical reporting. Include blinding for histopathological scoring .
  • Conflict Resolution : Use systematic reviews (PRISMA framework) to synthesize data across studies. For example, meta-analyses of this compound’s effects on tau acetylation vs. muscle regeneration can clarify context-dependent mechanisms.
  • Ethical Compliance : Follow institutional guidelines for animal welfare, especially in models with severe phenotypes (e.g., dy2J mice). Document attrition rates and humane endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omigapil
Reactant of Route 2
Reactant of Route 2
Omigapil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.